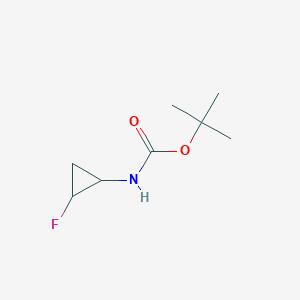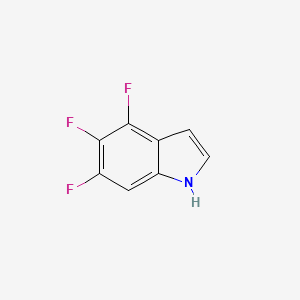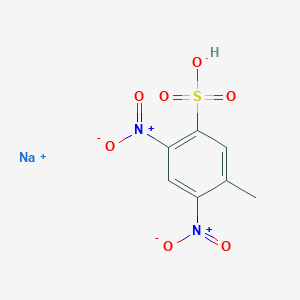
4-(4-fluorophenyl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(4-fluorofenil)but-3-enoico es un compuesto orgánico con la fórmula molecular C10H9FO2. Es un derivado del ácido butenoico, donde un grupo fluorofenilo está unido al cuarto carbono de la cadena del ácido butenoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(4-fluorofenil)but-3-enoico típicamente implica la reacción de 4-fluorobenzaldehído con ácido malónico en presencia de una base, seguido de descarboxilación. Las condiciones de reacción a menudo incluyen:
Reactivos: 4-fluorobenzaldehído, ácido malónico, base (por ejemplo, etoxido de sodio).
Solvente: Etanol u otro solvente adecuado.
Temperatura: Se utilizan comúnmente condiciones de reflujo.
Tiempo de reacción: Varias horas para asegurar una reacción completa.
Métodos de producción industrial
Los métodos de producción industrial para el ácido 4-(4-fluorofenil)but-3-enoico pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(4-fluorofenil)but-3-enoico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el doble enlace en un enlace simple, formando derivados saturados.
Sustitución: El grupo fluorofenilo puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Gas hidrógeno (H2) con un catalizador de paladio (Pd/C) bajo presión.
Sustitución: Agentes halogenantes como el bromo (Br2) o agentes nitrantes como el ácido nítrico (HNO3).
Productos principales
Los principales productos formados a partir de estas reacciones incluyen:
Oxidación: Ácido 4-(4-fluorofenil)butanoico.
Reducción: Ácido 4-(4-fluorofenil)butanoico.
Sustitución: Varios derivados sustituidos dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
El ácido 4-(4-fluorofenil)but-3-enoico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en síntesis orgánica para la preparación de moléculas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con moléculas biológicas.
Medicina: Investigado por sus potenciales propiedades terapéuticas, incluyendo efectos antiinflamatorios y analgésicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(4-fluorofenil)but-3-enoico implica su interacción con objetivos y vías moleculares específicos. El grupo fluorofenilo puede mejorar la afinidad de unión del compuesto a ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-fenilbut-3-enoico: Carece del átomo de flúor, lo que puede afectar su reactividad y actividad biológica.
Ácido 4-(4-clorofenil)but-3-enoico: Contiene un átomo de cloro en lugar de flúor, lo que lleva a diferentes propiedades químicas.
Ácido 4-(4-bromofenil)but-3-enoico: Contiene un átomo de bromo, lo que puede influir en su reactividad e interacciones.
Singularidad
El ácido 4-(4-fluorofenil)but-3-enoico es único debido a la presencia del átomo de flúor, que puede mejorar su estabilidad, reactividad y actividad biológica en comparación con sus análogos. El átomo de flúor también puede influir en las propiedades electrónicas del compuesto, convirtiéndolo en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)but-3-enoic acid |
InChI |
InChI=1S/C10H9FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13) |
Clave InChI |
QAGIVIOMWOTHEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)




![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)

![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)

